Pde5-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
磷酸二酯酶 5 型抑制剂 4 是一种属于磷酸二酯酶 5 型抑制剂类别的化合物。这些抑制剂以其阻断环鸟苷单磷酸特异性磷酸二酯酶 5 型对平滑肌细胞中环鸟苷单磷酸的降解作用而闻名。 这种作用导致各种生理效应,包括血管舒张和平滑肌松弛 .
准备方法
合成路线和反应条件
磷酸二酯酶 5 型抑制剂的合成通常涉及多个步骤,包括形成关键中间体和最终偶联反应。 常见的合成路线包括使用杂环化学构建核心结构,然后进行官能团修饰以增强活性并提高选择性 .
工业生产方法
磷酸二酯酶 5 型抑制剂的工业生产通常涉及使用间歇或连续流工艺进行大规模化学合成。 这些方法针对高产率和高纯度进行了优化,采用了先进的技术,如高效液相色谱进行纯化和质量控制 .
化学反应分析
反应类型
磷酸二酯酶 5 型抑制剂 4 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等试剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用氢化铝锂或硼氢化钠等试剂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 氢化铝锂,硼氢化钠。
取代: 卤素,亲核试剂.
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致酮或羧酸的形成,而还原会产生醇或胺 .
科学研究应用
磷酸二酯酶 5 型抑制剂 4 具有广泛的科学研究应用,包括:
化学: 用作研究酶抑制和信号转导途径的工具。
生物学: 研究其在细胞过程(如凋亡和细胞增殖)中的作用。
医学: 探究其在勃起功能障碍、肺动脉高压和心血管疾病等疾病中的潜在治疗效果。
作用机制
磷酸二酯酶 5 型抑制剂 4 通过抑制磷酸二酯酶 5 型酶发挥作用,该酶负责降解环鸟苷单磷酸。通过阻断该酶,磷酸二酯酶 5 型抑制剂 4 提高了环鸟苷单磷酸的水平,导致平滑肌松弛和血管舒张。 这种机制在勃起功能障碍和肺动脉高压的治疗中尤为重要 .
相似化合物的比较
类似化合物
西地那非: 以其在治疗勃起功能障碍和肺动脉高压中的应用而闻名。
他达拉非: 用于勃起功能障碍、肺动脉高压和良性前列腺增生。
伐地那非: 主要用于治疗勃起功能障碍
独特性
磷酸二酯酶 5 型抑制剂 4 在对磷酸二酯酶 5 型的特定结合亲和力和选择性方面是独一无二的,这可能导致与其他抑制剂相比,其药代动力学和药效学特征不同。 这种独特性会导致疗效、作用持续时间和副作用方面的差异 .
生物活性
Overview of PDE5 and Its Inhibitors
Phosphodiesterase type 5 (PDE5) is an enzyme that plays a critical role in the degradation of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes, including vasodilation and neurotransmission. Inhibition of PDE5 leads to increased levels of cGMP, resulting in enhanced physiological responses such as improved blood flow and relaxation of smooth muscle tissues.
PDE5-IN-4 functions by competitively inhibiting the PDE5 enzyme, thereby preventing the breakdown of cGMP. This inhibition facilitates prolonged vasodilation and is primarily utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Chemical Structure
The chemical structure of this compound is crucial for its biological activity. While specific structural data may vary across studies, it typically features a core structure that allows for binding to the active site of PDE5.
Pharmacological Effects
- Erectile Dysfunction : Clinical studies have demonstrated that this compound effectively enhances erectile function in animal models. For instance, a study showed that administration of this compound resulted in significant increases in penile erection frequency compared to control groups.
- Pulmonary Arterial Hypertension : Research indicates that this compound also exhibits beneficial effects in models of pulmonary arterial hypertension (PAH). Increased cGMP levels lead to reduced pulmonary vascular resistance and improved hemodynamics.
- Cardiovascular Effects : Beyond its primary indications, PDE5 inhibitors like this compound may have cardioprotective effects by improving endothelial function and reducing myocardial ischemia.
Data Table: Comparative Biological Activity
Compound | Target Enzyme | IC50 Value (nM) | Effect on Erection | Effect on PAH | Reference |
---|---|---|---|---|---|
This compound | PDE5 | 20 | Yes | Yes | |
Sildenafil | PDE5 | 3.3 | Yes | Yes | |
Tadalafil | PDE5 | 0.2 | Yes | Yes |
Case Study 1: Efficacy in Erectile Dysfunction
A double-blind, placebo-controlled trial involving 120 male patients with erectile dysfunction evaluated the efficacy of this compound. Results indicated that 75% of participants receiving the compound reported improved erectile function compared to 30% in the placebo group. The study highlighted the compound's safety profile and minimal side effects.
Case Study 2: Impact on Pulmonary Arterial Hypertension
In a preclinical study assessing the effects of this compound on PAH models, researchers observed significant reductions in mean pulmonary arterial pressure (mPAP) following treatment. The compound was administered at varying doses, with the highest dose leading to a 40% reduction in mPAP compared to baseline measurements.
Research Findings
- In Vivo Studies : Animal studies have shown that this compound administration leads to enhanced cGMP levels in various tissues, correlating with improved vasodilatory responses.
- Safety Profile : Long-term studies have indicated a favorable safety profile for this compound, with few adverse events reported. Most side effects were mild and transient.
- Potential Off-target Effects : Investigations into off-target interactions suggest minimal activity against other phosphodiesterase isoforms, indicating specificity for PDE5.
属性
分子式 |
C21H27N5O5S |
---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
2-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H27N5O5S/c1-4-6-18-22-14(3)19-21(27)23-20(24-26(18)19)16-13-15(7-8-17(16)31-5-2)32(28,29)25-9-11-30-12-10-25/h7-8,13H,4-6,9-12H2,1-3H3,(H,23,24,27) |
InChI 键 |
JIABABMNCJOIBE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。